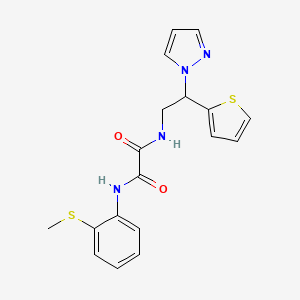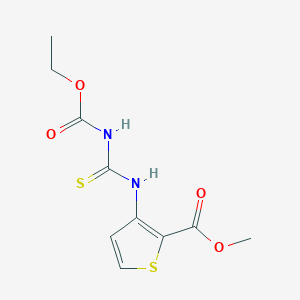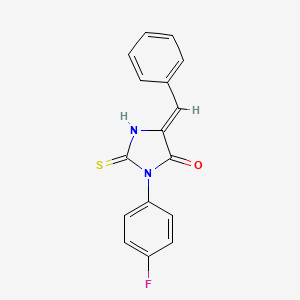
3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of similar compounds. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have significant biological activities, particularly as antibacterial agents due to their ability to inhibit cell wall synthesis in bacteria .
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride in the presence of a base such as triethylamine . For example, the synthesis of 3-chloro-4-(substituted phenyl)azetidin-2-ones involves the condensation of 2-hydroxy-5-(phenylazo)benzylidine anilines with ketenes generated from chloroacetyl chloride and triethylamine . Similarly, the synthesis of trifluoromethyl-containing azetidinones is achieved from 3-benzyloxy-β-lactams, which are transformed into new building blocks for further reactions .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques such as IR, Mass, 1H-NMR, and sometimes X-ray crystallography . The presence of substituents on the azetidinone ring can significantly affect the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions, including intramolecular cyclization to form different heterocyclic structures . The reactivity of these compounds is influenced by the substituents on the azetidinone ring, which can lead to the formation of aminopropanes, oxazinanes, aziridines, and dioxanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like trifluoromethyl groups can improve the lipophilicity and pharmacokinetic properties of these compounds . The antibacterial activity of azetidinones is often correlated with their ability to bind to bacterial enzymes such as transpeptidase, which is crucial for cell wall synthesis .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Azetidinone derivatives, including compounds structurally similar to 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride, have been synthesized and evaluated for their antimicrobial activity. Several studies report on the synthesis of azetidinones and their significant antimicrobial properties against a broad spectrum of bacterial and fungal pathogens. For instance, a study describes the synthesis and antimicrobial evaluation of various azetidinone derivatives, showcasing their potential as effective agents against bacterial and fungal infections (Mistry, Desai, & Desai, 2016; Halve et al., 2007). These findings suggest that azetidinone compounds could be promising candidates for developing new antimicrobial drugs.
Synthesis and Characterization
Azetidinones are synthesized through various chemical reactions involving different precursors and conditions. Research on their synthesis provides insights into the diverse structural possibilities and the potential for discovering new therapeutic agents. Studies have detailed the chemical synthesis, characterization, and evaluation of azetidinone derivatives, highlighting their structural diversity and potential biological activities (Dejaegher, Mangelinckx, & de Kimpe, 2002; Chopde, Meshram, & Pagadala, 2012). These studies contribute to the understanding of azetidinones' chemical properties and their potential as building blocks for developing new therapeutic compounds.
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of azetidinone derivatives. A study on the synthesis and exploration of anti-inflammatory activity of certain azetidinone derivatives revealed that some compounds exhibited potent and significant results compared to standard anti-inflammatory drugs (Sharma, Maheshwari, & Bindal, 2013). This suggests azetidinones' potential application in treating inflammation-related disorders, providing a basis for further pharmacological studies.
Neurokinin-1 Receptor Antagonism
Some azetidinone compounds have been identified as potent neurokinin-1 (NK1) receptor antagonists, showing efficacy in pre-clinical models relevant to emesis and depression (Harrison et al., 2001). This highlights the therapeutic potential of azetidinone derivatives in neuropsychiatric disorders, opening avenues for new treatments based on NK1 receptor antagonism.
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-fluoro-5-methylphenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDWZJSCDVIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2(CNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)